molecular formula C13H13FN4O B5882428 N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE

N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE

Cat. No.: B5882428
M. Wt: 260.27 g/mol
InChI Key: WWFLKMBHHGEHKV-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is a compound that features a pyrazole ring, a fluorobenzene ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE typically involves the formation of a Schiff base. This is achieved by the condensation reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-fluorobenzohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH_3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is unique due to the presence of both a pyrazole ring and a fluorobenzene ring, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-3-5-12(14)6-4-11/h3-9H,2H2,1H3,(H,17,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFLKMBHHGEHKV-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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